molecular formula C29H28N2O2 B444430 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354539-32-5

11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444430
CAS No.: 354539-32-5
M. Wt: 436.5g/mol
InChI Key: XXOXHKPAFDFNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilamide with cyano-ester epoxide under free-solvent conditions, using nickel pyrophosphate (Ni2P2O7) as a heterogeneous catalyst . This method is advantageous due to its high yield and environmentally friendly conditions.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis of benzodiazepines is often employed. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the acylation of aminobenzophenones followed by cyclocondensation reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Clonazepam: Used primarily as an anticonvulsant and for panic disorders.

    Nitrazepam: Commonly prescribed for short-term relief of severe anxiety and insomnia.

Uniqueness

11-(4-methylphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential for high selectivity and efficacy in targeting specific GABA-A receptor subtypes makes it a promising candidate for further research and development .

Properties

CAS No.

354539-32-5

Molecular Formula

C29H28N2O2

Molecular Weight

436.5g/mol

IUPAC Name

6-(4-methylphenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H28N2O2/c1-3-27(33)31-25-12-8-7-11-23(25)30-24-17-22(20-9-5-4-6-10-20)18-26(32)28(24)29(31)21-15-13-19(2)14-16-21/h4-16,22,29-30H,3,17-18H2,1-2H3

InChI Key

XXOXHKPAFDFNLX-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Origin of Product

United States

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